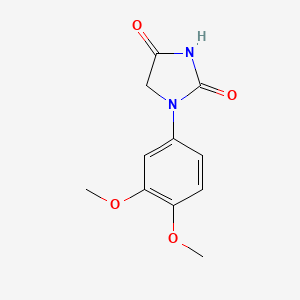

1-(3,4-Dimethoxyphenyl)hydantoin

Description

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O4/c1-16-8-4-3-7(5-9(8)17-2)13-6-10(14)12-11(13)15/h3-5H,6H2,1-2H3,(H,12,14,15) |

InChI Key |

RPKOVSDJGCXMPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(=O)NC2=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3-Dimethylol-5,5-dimethylhydantoin (CAS 6440-58-0)

- Substituents : Methylol groups at positions 1 and 3, methyl groups at positions 5 and 5.

- Key Differences : The absence of aromatic substituents reduces steric bulk and lipophilicity compared to 1-(3,4-Dimethoxyphenyl)hydantoin.

Vitekwangin A (Lignan Derivative)

- Structure : A lignan with a 3,4-dimethoxyphenyl group fused to a naphthaldehyde backbone.

- Biological Activity: Exhibits anti-inflammatory activity via inhibition of NO production in LPS-induced RAW264.7 macrophages .

3,4-Dimethoxyphenyl Isothiocyanate Derivatives

- Application : Used in chiral discrimination of aldose enantiomers via thiocarbamate formation.

- Reactivity : The electron-rich 3,4-dimethoxyphenyl group stabilizes derivatives, enabling effective enantiomer separation. This highlights the substituent’s role in modulating stability and reactivity .

Physicochemical Properties

Reactivity in Alkaline Conditions

- Lignin Model Compounds (e.g., Compound 3 in ) : 3,4-Dimethoxyphenyl-containing β-O-4 lignin models undergo rapid cleavage in alkaline systems (0.5 M KOtBu/tBuOH). Oxidation products like 3,4-dimethoxybenzoic acid suggest methoxy groups facilitate electron transfer .

- Inference for this compound : The compound may exhibit stability under mild alkaline conditions due to resonance stabilization from methoxy groups, though direct studies are lacking.

Preparation Methods

Procedure Overview

-

Protection of N-3 :

-

Introduction of Leaving Group :

-

Nucleophilic Substitution :

-

Deprotection :

-

Acidic hydrolysis (e.g., HCl in ethanol) removes the tosyl group, yielding the final product.

-

Key Data

This method is labor-intensive but ensures regioselectivity. The use of protecting groups minimizes side reactions at N-3.

Bucherer–Bergs Reaction with Cyanohydrins

The Bucherer–Bergs reaction typically forms 5-substituted hydantoins but can be modified to target the 1-position using cyanohydrins.

Procedure Overview

-

Cyanohydrin Formation :

-

Hydantoin Cyclization :

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Ethanol/water (1:1) | |

| Temperature | Reflux (60–70°C) | |

| Yield (Generic) | 50–80% (varies with substituents) |

Note : This approach is less common for 1-substituted hydantoins due to steric and electronic effects. Steric hindrance from the 3,4-dimethoxyphenyl group may favor alternative pathways.

Alternative Cyclization Strategies

Advanced methods involve Staudinger reactions or isourea intermediates to construct the hydantoin ring with direct 1-substitution.

Example: Isourea-Based Cyclization

-

O-Acyl Isourea Formation :

-

Cyclization with α,β-Unsaturated Esters :

Key Data

| Step | Reagents/Conditions | Yield (Example) | Source |

|---|---|---|---|

| Isourea Formation | Triphosgene, CH₂Cl₂, 0°C | ~75% | |

| Cyclization | Fumaric acid monoester, DBP, 60°C | ~85% |

This method avoids protection steps but requires precise control of regiochemistry.

Enzymatic Hydrolysis of Precursor Hydantoins

Hydrolysis of hydantoins with specific substituents can yield amino acids, but reverse-engineering this for synthesis is complex.

Procedure Overview

Key Data

| Step | Reagents/Conditions | Yield (Example) | Source |

|---|---|---|---|

| Hydrolysis | NaOH, 140–170°C, H₂O | ~90% | |

| Cyclization | Urea, H₂SO₄, reflux | ~70% |

This method is less direct but highlights the versatility of hydantoins in synthesis.

Patent-Based Condensation Reactions

Industrial methods leverage condensation of hydantoin with aldehydes in the presence of amino acid catalysts.

Procedure Overview

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | L-Glutamic acid, NaOH | |

| Temperature | 80°C | |

| Yield (Example) | 91.2% (for benzaldehyde analog) |

This method is scalable but may require optimization for sterically hindered substrates.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation | High regioselectivity | Multi-step, expensive reagents | 60–90% |

| Bucherer–Bergs | Simple, cost-effective | Poor regiocontrol for 1-substitution | 50–80% |

| Isourea Cyclization | Direct 1-substitution | Requires specialized reagents | 75–85% |

| Enzymatic Hydrolysis | Renewable catalysts | Indirect, low atom economy | 70–90% |

| Condensation | Scalable, minimal steps | Sensitive to steric effects | 80–95% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)hydantoin, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via the Bucherer-Bergs reaction, involving condensation of 3,4-dimethoxybenzaldehyde with urea and ammonium carbonate under acidic conditions . Alternative routes include cyclization of α-amino ketones derived from (3,4-dimethoxyphenyl)acetone precursors . Yields are improved by optimizing catalyst systems (e.g., Rh-based catalysts for stereocontrol) and reaction temperatures (80–100°C for 12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm methoxy groups (δ 3.8–4.0 ppm) and hydantoin ring protons (δ 7.2–8.1 ppm) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 251) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodology : Stability tests indicate sensitivity to light and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via periodic HPLC analysis; avoid prolonged exposure to DMSO due to oxidative byproduct formation .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the compound’s bioactivity?

- Methodology : Compare analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy substitution) in antifungal assays (Candida albicans MIC tests). Structural analogs with electron-donating groups (e.g., methoxy) show enhanced membrane permeability, as seen in thiourea derivatives . Use molecular docking to predict interactions with fungal cytochrome P450 enzymes .

Q. What reaction mechanisms govern the compound’s participation in polymer synthesis or functionalization?

- Methodology : The hydantoin moiety can act as a monomer in polyacetylenes. Polymerize using Rh catalysts (e.g., (nbd)Rh⁺) to achieve helical structures. Monitor molecular weight (13,900–18,400 g/mol) via GPC and confirm solubility in THF/chloroform .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology : Use tools like SwissADME to calculate logP (XLogP3 ≈ 1.8) and topological polar surface area (TPSA ≈ 65 Ų), indicating moderate blood-brain barrier permeability. Molecular dynamics simulations (Amber/CHARMM) model binding to serum albumin .

Q. What advanced analytical techniques resolve crystallographic or conformational details?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals dihedral angles between the hydantoin ring and methoxyphenyl group. Pair with DFT calculations (B3LYP/6-31G*) to validate bond lengths and torsional stability .

Contradictions & Validation

- Synthetic Yield Discrepancies : reports high yields (>80%) with Rh catalysts, while suggests lower yields (~50%) for ketone precursors. Resolve by optimizing stoichiometry of urea derivatives and reaction pH .

- Bioactivity Variability : Antifungal activity in thiourea analogs contrasts with limited data for hydantoins. Validate via standardized CLSI broth microdilution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.